
Valifenalate
Übersicht
Beschreibung
Valifenalate is a fungicide used to control various infections in crops such as grapes, tomatoes, potatoes, and other vegetables . It is a new-generation systemic dipeptide fungicide belonging to the class of valinamide carbamates .
Molecular Structure Analysis
The chemical formula of Valifenalate is C19H27ClN2O5 . It is a diastereoisomeric mixture of ®- and (S)-valifenalate . The International Chemical Identifier key (InChIKey) is DBXFMOWZRXXBRN-LWKPJOBUSA-N .Chemical Reactions Analysis
Valifenalate is extensively metabolized in rats; six metabolites were identified . Two ion pair transitions were monitored for valifenalate, valifenalate acid, and p-chlorobenzoic acid using LC-MS/MS in positive or negative mode .Physical And Chemical Properties Analysis
Valifenalate has a low aqueous solubility but is soluble in most organic solvents . It is not considered to be volatile and is not persistent in soil systems but may be in water-sediment systems depending on local conditions .Wissenschaftliche Forschungsanwendungen
Agricultural Disease Management
Valifenalate is highly effective against a variety of oomycetes, which are notorious for causing diseases in agricultural crops. It is particularly used in controlling late blights of potatoes and tomatoes, downy mildew of vines, and other crops. Its protective, curative, and eradicative actions make it a valuable tool for managing plant pathogens and ensuring crop health .
Pesticide Residue Analysis
The compound’s residue can be analyzed in various matrices such as grapes, vegetables, and soil. A sensitive and rapid analytical method using ultrahigh performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) has been developed for this purpose. This allows for the monitoring of valifenalate levels to ensure they are within safe limits for consumption .
Degradation Behavior Study
Valifenalate’s degradation behavior in field conditions has been studied, particularly in grapes and soil. Understanding its half-life and dissipation rates is crucial for determining safe application practices and intervals for crop treatments .
Soil Treatment
As a soil treatment, valifenalate can help control soil-borne pathogens. Its systemic properties allow it to be absorbed by plants, providing internal defense mechanisms against a range of fungal diseases .
Fungicide Resistance Management
Valifenalate is part of a new generation of fungicides that help in delaying and avoiding resistance development in pathogens. By alternating its use with other fungicides with different mechanisms of action, it contributes to sustainable pest management strategies .
Environmental Impact Assessment
Research on valifenalate also includes assessing its environmental impact, particularly its behavior in soil and water systems. This is important for understanding its long-term effects on ecosystems and for developing guidelines for its environmentally conscious use .
Food Safety
Valifenalate’s role in food safety is significant as it helps in controlling diseases in food crops, thus contributing to the reduction of crop losses and ensuring the availability of safe and healthy food supplies .
Regulatory Compliance
Studies on valifenalate also support regulatory compliance efforts. By providing data on its efficacy, safety, and environmental impact, researchers can aid in the process of its registration and approval for use in various countries .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
FMC Corporation has secured exclusive rights to develop and market Valifenalate . They plan to roll out valifenalate mixtures in Latin America immediately with more markets to follow soon after . This addition further diversifies the company’s crop protection portfolio and strengthens its agricultural business .
Eigenschaften
IUPAC Name |
methyl 3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15?,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXFMOWZRXXBRN-LWKPJOBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058051 | |
| Record name | Valifenalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valifenalate | |
CAS RN |
283159-90-0 | |
| Record name | Valifenalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283159-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valifenalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283159900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valifenalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-Alanine, N-[(1-methylethoxy)carbonyl]-L-valyl-3-(4-chlorophenyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALIFENALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4BR27QQ5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Valifenalate and what is its mode of action?
A1: Valifenalate is a fungicide used to control plant diseases. While its exact mode of action is not fully elucidated, it is believed to interfere with the formation of cell walls in fungi, ultimately leading to their death.
Q2: What types of crops is Valifenalate registered for use on?
A: Valifenalate is registered for use on a variety of crops, including lettuces, tomatoes, aubergines, onions, shallots and garlic [, ].
Q3: Are there analytical methods available to detect Valifenalate residues in crops?
A: Yes, several analytical methods have been developed for the detection and quantification of Valifenalate residues in various crops. These methods often involve extraction techniques like liquid-liquid extraction [] or solid-phase extraction [], followed by analysis using high-performance liquid chromatography (HPLC) with UV detection [, ] or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ]. These methods are sensitive and able to detect residues at low levels, ensuring food safety.
Q4: What is the degradation behavior of Valifenalate in the environment?
A: Research has explored the degradation behavior of Valifenalate in grape fields []. Understanding the degradation pathways and rates is crucial for assessing its environmental persistence and potential impact on ecosystems.
Q5: Have there been any studies on the efficacy of Valifenalate against specific plant diseases?
A: Yes, studies have investigated the efficacy of Valifenalate against diseases caused by Phytophthora spp. in ornamental plants [], crown rot of roses caused by Phytophthora citrophthora [], and its use in combination with other fungicides against downy mildew and powdery mildew in vineyards [].
Q6: Are there any concerns regarding the development of resistance to Valifenalate in plant pathogens?
A6: While the provided research articles do not specifically address resistance mechanisms, this is an important aspect to consider for any pesticide. Monitoring for potential resistance development in target fungal populations is crucial for sustainable disease management.
Q7: What are the maximum residue levels (MRLs) for Valifenalate in food, and how are they established?
A: Maximum residue levels (MRLs) for Valifenalate have been established by regulatory bodies like the European Food Safety Authority (EFSA) [, ]. These MRLs are determined based on good agricultural practices and ensure that residues in food remain below levels considered safe for human consumption.
Q8: What is the role of the Codex Committee on Pesticide Residues (CCPR) in regulating Valifenalate?
A: The Codex Committee on Pesticide Residues (CCPR) plays a crucial role in setting international standards for pesticide residues in food, including Valifenalate []. These standards help facilitate international trade and ensure the safety of traded food products.
Q9: Has the safety of Valifenalate for consumers been assessed?
A: Yes, the safety of Valifenalate has been evaluated by regulatory agencies. Risk assessments conducted by EFSA indicate that the long-term intake of Valifenalate residues, when used according to good agricultural practices, is unlikely to pose a risk to consumer health [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



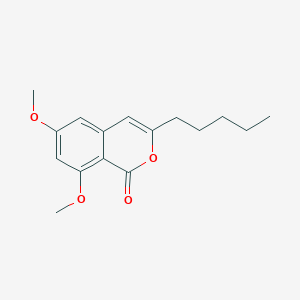
![[(3Ar,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252103.png)
![(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1252104.png)


![6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid](/img/structure/B1252109.png)
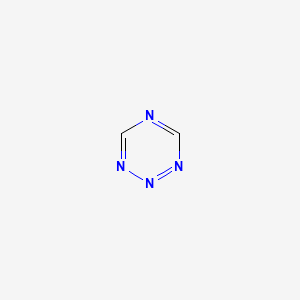
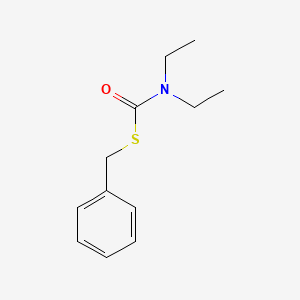

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B1252113.png)
![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1252117.png)
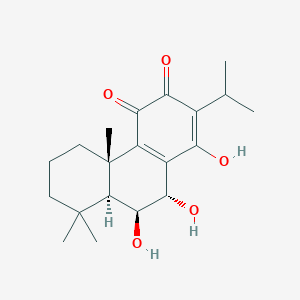
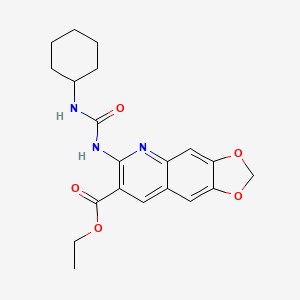
![[(1S,4R,5S,6S,7S,8R,9S,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252120.png)